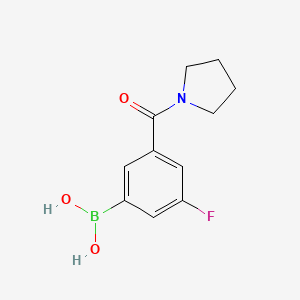
3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C11H13BFNO3. This compound is characterized by the presence of a fluorine atom, a pyrrolidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid typically involves the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: The initial step involves the reaction of pyrrolidine with a suitable carbonyl compound to form the pyrrolidinylcarbonyl intermediate.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The fluorine atom and pyrrolidinylcarbonyl group can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid: Similar in structure but with a methoxycarbonyl group instead of a pyrrolidinylcarbonyl group.
3-Fluoro-5-(1-pyrrolidinylcarbonyl)phenylboronic acid: Similar but lacks the fluorine atom
Uniqueness
3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid is unique due to the presence of both the fluorine atom and the pyrrolidinylcarbonyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13BFNO3 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
[3-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BFNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 |
InChI Key |
XPUNUDDGDYAOFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















